n'-Cyanoquinoline-5-carboximidamide
Description
n'-Cyanoquinoline-5-carboximidamide is a heterocyclic organic compound featuring a quinoline backbone substituted with a cyano (-C≡N) group and a carboximidamide (-C(=NH)NH₂) moiety at specific positions.
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
N'-cyanoquinoline-5-carboximidamide |
InChI |
InChI=1S/C11H8N4/c12-7-15-11(13)9-3-1-5-10-8(9)4-2-6-14-10/h1-6H,(H2,13,15) |
InChI Key |
QVDNTEKHCXSGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=NC#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Quinoxaline vs. Quinoline Derivatives
The primary distinction between n'-Cyanoquinoline-5-carboximidamide and the compounds in the provided evidence lies in their heterocyclic cores:
- Quinoline: Contains a fused benzene-pyridine ring system (C₉H₇N), offering moderate electron-deficient character.
- Quinoxaline: Comprises a benzene ring fused to a pyrazine ring (C₈H₆N₂), resulting in stronger electron deficiency due to two adjacent nitrogen atoms.
This structural difference influences reactivity, solubility, and biological activity. Quinoxaline derivatives (e.g., compound 36 from ) exhibit enhanced electrophilicity, making them more reactive in nucleophilic substitution reactions compared to quinoline analogs .
Substituent Effects
Key substituents in compared compounds include:
Cyano Group (-C≡N): Present in both this compound and compound 36. This group enhances metabolic stability and dipole interactions, as evidenced by IR peaks at ~2,238 cm⁻¹ (C≡N stretch) .
Carboximidamide (-C(=NH)NH₂) vs.
Nitro-Heterocyclic Moieties: Compound 36 incorporates a 5-nitrothiophene group, which is associated with redox-activated cytotoxicity. In contrast, this compound lacks this nitro group, suggesting divergent mechanisms of action .
Spectroscopic and Analytical Data
Research Implications and Limitations
The provided evidence focuses on nitro-heterocyclic quinoxaline derivatives, limiting direct comparisons to this compound. Key gaps include:
- Absence of biological activity data for the target compound.
- Lack of explicit synthetic routes or spectroscopic characterization for quinoline-based analogs.
Further studies should explore the impact of the carboximidamide group on pharmacokinetics and compare nitro-free quinoline derivatives with nitro-substituted quinoxalines.
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